3-Bromo-2-methoxybenzenethiol
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Overview
Description
3-Bromo-2-methoxybenzenethiol: is an organic compound with the molecular formula C7H7BrOS It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxybenzenethiol: One common method involves the bromination of 2-methoxybenzenethiol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methoxybenzenethiol is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 3-bromo-2-methoxybenzenethiol typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-methoxybenzenethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-2-methoxybenzenethiol is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is used as a probe to study the interactions of thiol-containing molecules with proteins and enzymes. It is also used in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-methoxybenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or activation of enzymatic activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzenethiol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
3-Bromo-4-methoxybenzenethiol:
2-Methoxybenzenethiol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 3-Bromo-2-methoxybenzenethiol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential as a building block for complex molecules highlight its importance in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-2-methoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-7-5(8)3-2-4-6(7)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMDVGYOBNCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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